molecular formula C16H22O B11874088 (-)-5-Cyclohexyl-1-indanmethanol CAS No. 38032-72-3

(-)-5-Cyclohexyl-1-indanmethanol

Cat. No.: B11874088
CAS No.: 38032-72-3
M. Wt: 230.34 g/mol
InChI Key: SSDXQJLLPQJSSU-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C16H22O It is a derivative of indene, featuring a cyclohexyl group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: 5-Cyclohexyl-2,3-dihydro-1H-inden-1-carboxylic acid.

    Reduction: 5-Cyclohexyl-2,3-dihydro-1H-indene.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, indene derivatives are known to interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Similar structure with two methyl groups instead of a cyclohexyl group.

    (2,3-dihydro-1H-inden-5-yl)methanol: Similar structure without the cyclohexyl group.

Uniqueness

(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

38032-72-3

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2

InChI Key

SSDXQJLLPQJSSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO

Origin of Product

United States

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